tert-butyl (3S)-3-[(oxetan-3-yl)amino]pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl (3S)-3-[(oxetan-3-yl)amino]pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-[(oxetan-3-yl)amino]pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Oxetane Group: The oxetane group can be introduced via nucleophilic substitution or other suitable methods.
Formation of the Carboxylate Group: This step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxetane or pyrrolidine rings.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the oxetane ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxetane derivatives, while reduction could lead to modified pyrrolidine rings.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3S)-3-[(oxetan-3-yl)amino]pyrrolidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features could make it a candidate for enzyme inhibition studies or as a ligand for receptor binding assays.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-[(oxetan-3-yl)amino]pyrrolidine-1-carboxylate would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate
- tert-butyl (3S)-3-(oxetan-3-yl)pyrrolidine-1-carboxylate
- tert-butyl (3S)-3-[(oxetan-3-yl)amino]pyrrolidine-2-carboxylate
Uniqueness
The uniqueness of tert-butyl (3S)-3-[(oxetan-3-yl)amino]pyrrolidine-1-carboxylate lies in its combination of the oxetane and pyrrolidine rings, which may confer distinct chemical and biological properties compared to similar compounds. This structural uniqueness could make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-5-4-9(6-14)13-10-7-16-8-10/h9-10,13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONPRZLGGUBBMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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